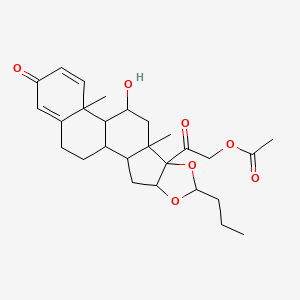

21-Acetoxy-11b-hydroxy-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Budesonide 21-acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory properties. It is a derivative of budesonide, a non-halogenated cyclic ketal corticosteroid. Budesonide 21-acetate is commonly used in the management of asthma, allergic rhinitis, and various skin disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of budesonide 21-acetate typically involves the aldolization of 16α-hydroxy prednisolone acetate with n-butyraldehyde, followed by hydrolysis of the 21-acetate . This process can be optimized using continuous flow chemistry techniques, which allow for better control over reaction parameters such as flow rate, temperature, and residence time .

Industrial Production Methods

Industrial production of budesonide 21-acetate often employs continuous flow processes to enhance efficiency and reduce costs. These methods involve the use of flow reactors to control the molar ratio of budesonide epimers and optimize particle size .

Chemical Reactions Analysis

Types of Reactions

Budesonide 21-acetate undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of ketone groups.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include perchloric acid as a catalyst for aldolization and various solvents like 1,4-dioxane . The reaction conditions are typically optimized to achieve the desired product yield and purity.

Major Products Formed

The major products formed from these reactions include different epimers of budesonide, which can be separated and purified for further use .

Scientific Research Applications

Budesonide 21-acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Industry: Employed in the formulation of various pharmaceutical products, including inhalers and nasal sprays.

Mechanism of Action

Budesonide 21-acetate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses by inhibiting the migration of polymorphonuclear leukocytes and reversing capillary permeability . The compound also stabilizes lysosomal membranes, preventing the release of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Hydrocortisone: Commonly used for its anti-inflammatory and immunosuppressive properties.

Uniqueness

Budesonide 21-acetate is unique due to its high affinity for glucocorticoid receptors and its ability to undergo various chemical modifications. This makes it a versatile compound for both therapeutic and research applications .

Biological Activity

21-Acetoxy-11β-hydroxy-16α,17α-propylmethylenedioxpregna-1,4-diene-3,20-dione, commonly referred to as Budesonide EP Impurity K (CAS No. 51333-05-2), is a synthetic glucocorticoid derivative related to Budesonide. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and immunosuppressive applications.

- Molecular Formula : C27H36O7

- Molecular Weight : 472.57 g/mol

- CAS Number : 51333-05-2

Anti-inflammatory Properties

Research indicates that 21-Acetoxy-11β-hydroxy-16α,17α-propylmethylenedioxpregna-1,4-diene-3,20-dione exhibits significant anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases. In studies involving animal models of inflammation, this compound demonstrated a reduction in edema and inflammatory cell infiltration in tissues .

Immunosuppressive Effects

The compound has also been studied for its immunosuppressive properties. It modulates immune responses by affecting T-cell activation and proliferation. This makes it a candidate for therapeutic use in conditions where modulation of the immune system is beneficial, such as autoimmune diseases and organ transplantation .

Study on Metabolic Pathways

A study conducted by researchers at Nocardioides simplex VKM Ac-2033D focused on the metabolic conversion of 21-Acetoxy-pregna compounds. The research highlighted the selective production of dehydroanalogues and metabolites through enzymatic pathways involving steroid esterases. This study provided insights into the biochemical behavior of the compound and its potential derivatives in therapeutic applications .

Clinical Implications

In clinical settings, Budesonide is widely used for its effectiveness in treating asthma and chronic obstructive pulmonary disease (COPD). The impurity K variant has been analyzed for its role in enhancing the therapeutic index of Budesonide by potentially reducing side effects associated with glucocorticoid therapy while maintaining efficacy .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of 21-Acetoxy-11β-hydroxy-16α,17α-propylmethylenedioxpregna-1,4-diene-3,20-dione, and how do they influence its biological activity?

- Answer : The compound features a steroidal backbone with critical modifications:

- C21 acetoxy group : Enhances metabolic stability by reducing enzymatic degradation .

- C11β hydroxyl group : Facilitates receptor binding via hydrogen bonding, critical for glucocorticoid activity .

- 16α,17α-propylmethylenedioxy group : Modifies lipophilicity and tissue penetration .

- 1,4-diene system : Increases anti-inflammatory potency by stabilizing the A-ring conformation .

- Methodological Insight : Use X-ray crystallography or NMR to correlate structural motifs with receptor binding assays .

Q. What synthetic strategies are commonly employed to synthesize this compound?

- Answer : Multi-step synthesis involves:

Core steroid functionalization : Starting from prednisolone analogs, introduce hydroxyl groups via regioselective oxidation (e.g., Jones oxidation) .

Acetylation at C21 : Use acetic anhydride under basic conditions (e.g., pyridine) to protect the hydroxyl group .

Propylmethylenedioxy installation : React with propylmethyleneketal reagents (e.g., acetone dimethyl acetal) under acidic catalysis .

- Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity .

Q. How do functional groups at C16 and C17 affect the compound’s stability?

- Answer :

- The 16α-methyl group sterically hinders metabolic oxidation, prolonging half-life .

- The 17α-propylmethylenedioxy group reduces solubility but enhances membrane permeability .

- Methodological Insight : Perform stability studies under varying pH and temperature, analyzed via LC-MS .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing side products?

- Answer :

- Reaction Optimization :

- Use polar aprotic solvents (e.g., DMF) to improve reaction homogeneity .

- Employ catalysts like DMAP for efficient acetylation .

- Byproduct Mitigation :

- Purify intermediates via flash chromatography or recrystallization .

- Monitor reaction progress with real-time FTIR to detect undesired intermediates .

- Data Analysis : Compare yields under varying conditions (temperature, solvent) using ANOVA .

Q. What analytical techniques resolve structural ambiguities in this compound?

- Answer :

- Spectral Analysis :

| Technique | Application | Example Data |

|---|---|---|

| NMR | Confirm stereochemistry at C16/C17 | δ 5.7 ppm (1,4-diene protons) |

| IR | Identify acetyl groups | 1740 cm⁻¹ (C=O stretch) |

| HRMS | Verify molecular formula | [M+H]+ m/z 485.2201 |

- Advanced Method : Use 2D-COSY NMR to differentiate overlapping proton signals .

Q. How do structural modifications at C16/C17 alter pharmacological profiles?

- Answer :

- C16α-methyl vs. C16β-methyl : α-configuration reduces mineralocorticoid activity, improving selectivity .

- Propylmethylenedioxy vs. acetonide : Longer alkyl chains (propyl) enhance depot effects in topical applications .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

- Answer :

- Pharmacokinetic Analysis : Measure bioavailability and tissue distribution via radiolabeling .

- Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome assays .

- Dose-Response Modeling : Apply Hill equation to reconcile potency differences across models .

Q. What computational methods predict metabolic pathways and toxicity?

- Answer :

- In Silico Tools :

- CYP450 docking simulations : Predict oxidation sites (e.g., Schrӧdinger Suite) .

- QSAR models : Correlate substituents with hepatotoxicity (e.g., ADMET Predictor) .

- Validation : Cross-reference with in vitro Ames test or micronucleus assay data .

Q. Safety and Handling in Research

Q. What precautions are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Storage : Store at -20°C under argon to prevent oxidation .

- Waste Disposal : Incinerate at >800°C to avoid environmental persistence .

Q. How can researchers validate compound purity for pharmacological assays?

Properties

IUPAC Name |

[2-(11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYSFVNRMBENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.